

Introduction and Core Compound Identification

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Amino-3-methyl-5-nitropyridine**

Cat. No.: **B021948**

[Get Quote](#)

2-Amino-3-methyl-5-nitropyridine is a substituted pyridine derivative that serves as a highly versatile building block in organic synthesis.^[1] Identified by its CAS number 18344-51-9, this compound's unique structure, featuring an amino, a methyl, and a nitro group on the pyridine ring, makes it a valuable precursor for a wide range of complex heterocyclic systems.^{[2][3]} The presence of both an electron-donating amino group and a potent electron-withdrawing nitro group imparts a distinct reactivity profile, enabling a variety of chemical transformations crucial for the development of pharmacologically active molecules and potent agrochemicals.^{[4][5]} This guide aims to provide a detailed technical resource for the effective utilization and handling of this important intermediate.

Physicochemical and Structural Properties

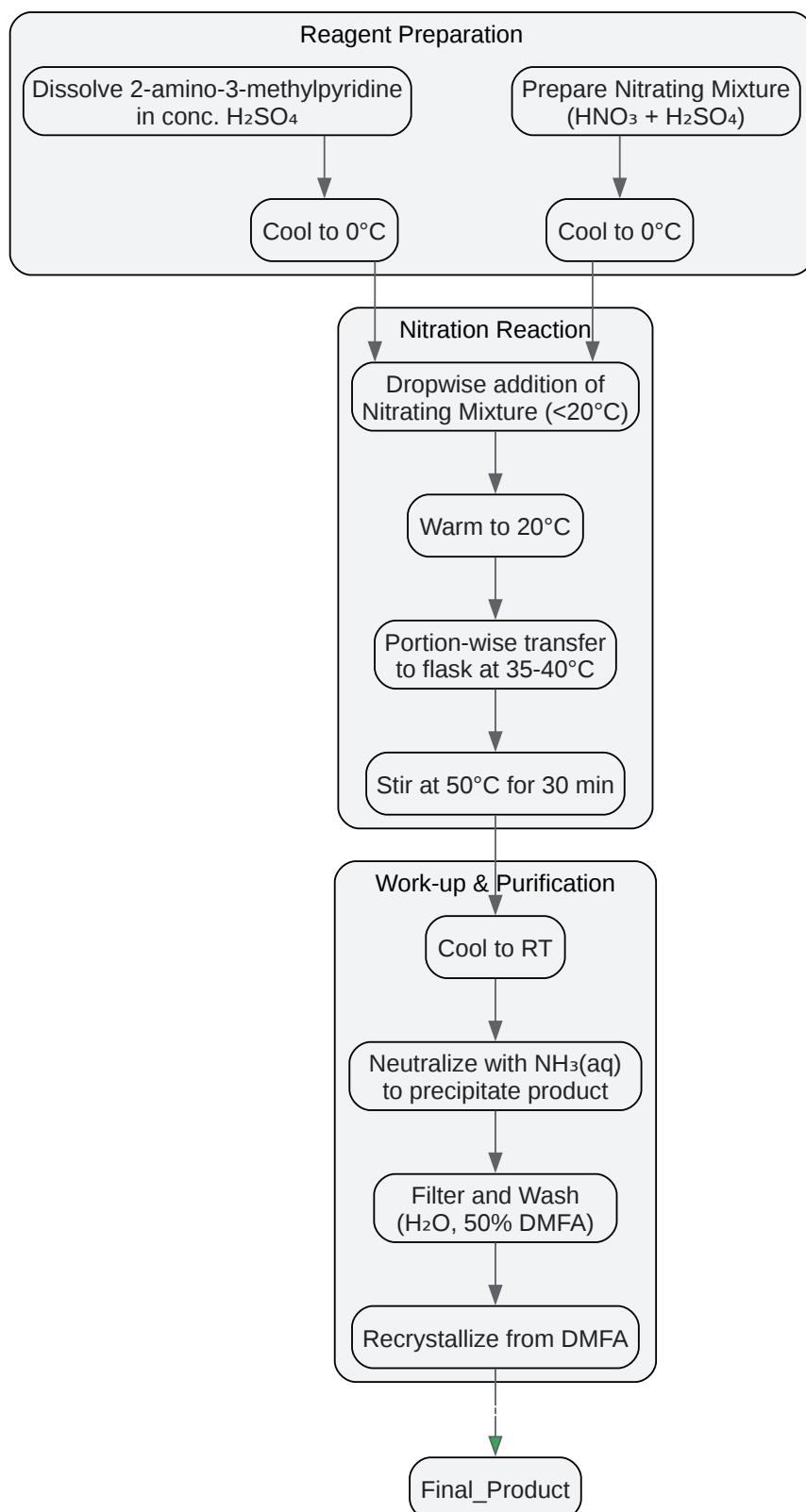
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. **2-Amino-3-methyl-5-nitropyridine** is typically a white to light yellow crystalline powder.^[1] The key properties are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	18344-51-9	[1] [2]
Molecular Formula	C ₆ H ₇ N ₃ O ₂	[1] [6]
Molecular Weight	153.14 g/mol	[1] [6]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	249-253 °C	[1]
Boiling Point	363.5 °C	[1]
Density	~1.354 g/cm ³	[1]
Flash Point	173.6 °C	[1]

Synthesis Protocol: Nitration of 2-Amino-3-methylpyridine

The synthesis of **2-Amino-3-methyl-5-nitropyridine** is most commonly achieved through the electrophilic nitration of 2-amino-3-methylpyridine (also known as 3-methyl-pyridin-2-amine).[\[7\]](#) The reaction requires careful control of temperature due to its exothermic nature.

Rationale of Experimental Design


The choice of a strong acid mixture, concentrated sulfuric acid and fuming nitric acid, is critical for the nitration of the pyridine ring, which is an electron-deficient system. Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction temperature is initially kept at 0°C to control the rate of the highly exothermic reaction and prevent unwanted side reactions. Subsequent warming is precisely controlled to ensure the reaction proceeds to completion without decomposition of the starting material or product.[\[7\]](#) Neutralization with aqueous ammonia precipitates the product, which is then purified by recrystallization.[\[7\]](#)

Step-by-Step Experimental Protocol

- Reagent Preparation:

- In a flask, dissolve 5.0 g (46.2 mmol) of 3-methylpyridin-2-amine in 24 mL of concentrated sulfuric acid. Cool the mixture to 0°C in an ice bath.[7]
- In a separate beaker, carefully prepare the nitrating mixture by slowly adding 3.5 mL of concentrated sulfuric acid to 3.5 mL of fuming nitric acid (density = 1.5 g/mL), while cooling to 0°C.[7]
- Nitration Reaction: 3. Add the cold nitrating mixture dropwise to the stirred solution of 3-methylpyridin-2-amine, ensuring the internal temperature is maintained below 20°C.[7] 4. After the addition is complete, allow the reaction mixture to gradually warm to 20°C.[7] 5. Transfer the mixture in 3-5 mL portions to a second flask pre-heated to 35-40°C. Crucial: The temperature must not exceed 40°C; monitor carefully after each addition.[7] 6. Once the transfer is complete, stir the resulting mixture for an additional 30 minutes at 50°C.[7]
- Work-up and Purification: 7. Cool the reaction mixture to room temperature.[7] 8. Carefully neutralize the mixture with concentrated aqueous ammonia. This will cause the product to precipitate.[7] 9. Filter the precipitate and wash it sequentially with water and 50% aqueous dimethylformamide (DMFA).[7] 10. Purify the crude product by recrystallization from DMFA to yield pure 3-methyl-5-nitropyridin-2-amine.[7]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Amino-3-methyl-5-nitropyridine**.

Chemical Reactivity and Core Applications

The synthetic utility of **2-Amino-3-methyl-5-nitropyridine** stems from the reactivity of its functional groups, which allows for diverse chemical transformations.^[4]

- Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding a diamine derivative. This transformation is a key step in the synthesis of various fused heterocyclic systems and serves as a handle for further functionalization.
- Nucleophilic and Electrophilic Substitution: The pyridine ring, activated by the amino group and deactivated by the nitro group, can undergo various substitution reactions. The amino group itself can be diazotized or acylated, providing pathways to a wide array of other derivatives.^[4]

These reactive properties make it an indispensable intermediate in several key industrial sectors:

- Pharmaceuticals: This compound is a critical building block for synthesizing pharmacologically active molecules.^[4] The nitropyridine scaffold is a "privileged structural motif" found in many successful drugs.^[5] It is particularly valuable in the development of novel kinase inhibitors for cancer therapy and various antimicrobial agents.^[4]
- Agrochemicals: In the agrochemical sector, **2-Amino-3-methyl-5-nitropyridine** serves as a precursor for advanced crop protection products, including potent and selective herbicides and fungicides that are essential for modern agriculture.^[4]

Spectroscopic Characterization

Unambiguous characterization of **2-Amino-3-methyl-5-nitropyridine** is essential for quality control and research applications. A combination of spectroscopic techniques is typically employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR provide detailed information about the molecular structure. The chemical shifts and coupling constants of the aromatic protons and the methyl group are characteristic of the substitution pattern on the pyridine ring.

- Infrared (IR) Spectroscopy: IR spectra are used to identify the key functional groups. Characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the methyl and aromatic groups, and the symmetric and asymmetric stretching of the nitro group (NO_2) are expected.[8]
- Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound (153.14 g/mol).[6] Analysis of the fragmentation pattern can provide further structural evidence.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis analysis reveals information about the electronic transitions within the molecule, which is useful for quantitative analysis and purity assessment.[8]

Researchers can access spectral data for this and related compounds through various chemical databases.[3][6][9][10]

Safety, Handling, and Storage

Due to its hazardous nature, proper handling and storage of **2-Amino-3-methyl-5-nitropyridine** are imperative.

GHS Hazard Classification

Aggregated GHS information indicates the following primary hazards:[6]

Hazard Class	GHS Code	Signal Word	Statement
Acute Toxicity, Oral	H302	Warning	Harmful if swallowed
Serious Eye Damage	H318	Danger	Causes serious eye damage
Skin Irritation	H315	Warning	Causes skin irritation
Respiratory Irritation	H335	Warning	May cause respiratory irritation

Recommended Safety Protocols

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11]
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid breathing dust or vapors.[11][12] Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product.[11]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]
- First Aid Measures:
 - If Swallowed: Call a poison center or doctor immediately. Rinse mouth.[11]
 - If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[11]
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[11]
 - If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]
- Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[11]

Conclusion

2-Amino-3-methyl-5-nitropyridine is a cornerstone intermediate for advanced synthetic chemistry. Its well-defined physicochemical properties, established synthesis protocol, and versatile reactivity make it a compound of high value for researchers in drug discovery and agrochemical development. Adherence to strict safety protocols is essential when handling this compound to mitigate potential risks. This guide provides the foundational knowledge required for its safe and effective application in a laboratory or industrial setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 2-Amino-3-methyl-5-nitropyridine | 18344-51-9 [chemicalbook.com]
- 3. 18344-51-9|2-Amino-3-methyl-5-nitropyridine|BLD Pharm [bldpharm.com]
- 4. nbino.com [nbino.com]
- 5. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-3-methyl-5-nitropyridine | C6H7N3O2 | CID 2734446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Amino-3-nitropyridine(4214-75-9) 1H NMR spectrum [chemicalbook.com]
- 10. 2-Amino-5-nitropyridine [webbook.nist.gov]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction and Core Compound Identification]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b021948#2-amino-3-methyl-5-nitropyridine-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com